1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
The compound “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile” is likely to be a heterocyclic organic compound due to the presence of pyrazole and pyridine rings. Pyrazoles are five-membered aromatic rings with two nitrogen atoms, and pyridines are six-membered aromatic rings with one nitrogen atom .
Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the aromatic rings. The electron-donating ethyl group and electron-withdrawing carbonitrile group could create a push-pull effect, potentially giving the molecule interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, as well as the electron-donating and electron-withdrawing groups. It could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group could enhance its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Structure Analysis :
- Novel compounds related to 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile have been synthesized for studying their chemical structures and properties. For instance, Khalifa et al. (2017) synthesized compounds by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various phenyl ethanones, revealing their chemical structures through spectroscopic data (Khalifa, Al-Omar, & Ali, 2017).
Molecular Docking and In Vitro Screening :
- Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, starting from related compounds, for in silico molecular docking screenings towards GlcN-6-P synthase as a target protein, demonstrating moderate to good binding energies (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antimicrobial and Antioxidant Activity :
- The synthesized pyridine derivatives exhibit antimicrobial and antioxidant activities, as investigated by Flefel et al. (2018). This suggests their potential applications in pharmaceutical research (Flefel et al., 2018).
Antitumor Activities :
- Research by El-Borai et al. (2012) and Srour et al. (2018) indicates that certain derivatives exhibit significant antitumor activity against various human cancer cell lines, highlighting their potential as candidates for cancer treatment (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012); (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).
Supramolecular Aggregation Studies :
- Studies like those by Low et al. (2007) explore the supramolecular aggregation of derivatives in crystalline forms, which is important for understanding their physical and chemical properties (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
Development of Scalable Synthesis Processes :
- Arunachalam et al. (2019) developed a scalable synthesis route for kinase inhibitors involving related compounds, demonstrating the practical applications of these compounds in pharmaceutical manufacturing (Arunachalam et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-ethyl-3-pyridin-4-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXVESKKDUQSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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